(1'E)-Dechloromycorrhizin A
CAS No.: 150824-26-3
Cat. No.: VC17155189
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150824-26-3 |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
| Standard InChI | InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
| Standard InChI Key | PIKQVDHHJWKTME-RLFNYLBTSA-N |
| Isomeric SMILES | C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
| Canonical SMILES | CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Stereochemistry
(1'E)-Dechloromycorrhizin A has the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.27 g/mol . Its IUPAC name is (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c]benzofuran-4,7-dione, reflecting a bicyclic framework fused with an isocoumarin moiety . The compound exhibits three defined stereocenters and one E-configured double bond in the propenyl side chain, critical for its bioactivity .
Key Structural Features:
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Cyclopropane ring: Fused to the benzofuran system, contributing to structural rigidity.
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α,β-Unsaturated ketone: Implicated in electrophilic interactions with biological targets.
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Propenyl side chain: The E-configuration at the 1' position enhances nematicidal potency compared to Z-isomers .
Spectroscopic Characterization
The compound’s structure has been confirmed via 13C NMR and 2D NMR analyses. The 13C NMR spectrum reveals signals for 14 carbons, including a ketone carbonyl at δ 207.1 ppm and an α,β-unsaturated ketone at δ 185.3 ppm . The propenyl side chain shows characteristic couplings in the 1H NMR spectrum (δ 5.85 ppm, dt, J = 15.6 Hz) .
Table 1: Selected NMR Data (δ in ppm)
| Carbon Position | 13C NMR | 1H NMR (Multiplicity) |
|---|---|---|
| C-4 (Ketone) | 207.1 | - |
| C-7 (α,β-Ketone) | 185.3 | - |
| C-1' (Propenyl) | 122.4 | 5.85 (dt, J=15.6 Hz) |
Biosynthesis and Natural Occurrence
Fungal Source and Biosynthetic Pathway
(1'E)-Dechloromycorrhizin A is produced by Lachnum papyraceum, a saprophytic fungus inhabiting decaying plant material . Biosynthetically, it derives from polyketide precursors, with a cyclopropane ring formed via enzymatic cyclization. Halogenation (chlorination) is absent in this variant, distinguishing it from analogues like chloromycorrhizin A .
Ecological Role
In its natural habitat, the compound likely serves as a chemical defense agent against nematodes. L. papyraceum thrives in nutrient-rich decomposing matter, where nematode predation is a constant threat . The production of (1'E)-dechloromycorrhizin A may suppress nematode populations, ensuring fungal survival.
Biological Activities and Mechanisms
Nematicidal Activity
(1'E)-Dechloromycorrhizin A exhibits moderate toxicity against the model nematode Caenorhabditis elegans, with an LD₅₀ of 100 µg/mL . Comparatively, chlorinated analogues (e.g., chloromycorrhizin A) show higher potency (LD₅₀ = 1 µg/mL), suggesting that halogenation enhances bioactivity . Against the plant-parasitic nematode Meloidogyne incognita, activity is weaker (LD₅₀ > 200 µg/mL), indicating species-specific susceptibility .
Proposed Mechanism:
The α,β-unsaturated ketone moiety may act as a Michael acceptor, forming covalent adducts with nematode thiol-containing proteins (e.g., tubulin), disrupting cytoskeletal dynamics .
Structure-Activity Relationships (SAR)
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Halogenation: Chlorine or bromine at C-6 increases nematicidal activity by improving electrophilicity.
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Stereochemistry: The 1aR,3aS,7aS configuration is essential for target binding; epimerization abolishes activity .
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Side Chain Configuration: E-isomers are 3–5× more potent than Z-isomers due to improved membrane permeability .
Physicochemical and Pharmacokinetic Properties
Computed Properties
| Property | Value |
|---|---|
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar SA | 63.6 Ų |
| Rotatable Bonds | 1 |
| Bioavailability Score | 0.55 |
Data sourced from PubChem indicate moderate lipophilicity, suggesting limited blood-brain barrier penetration.
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